Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate

Description

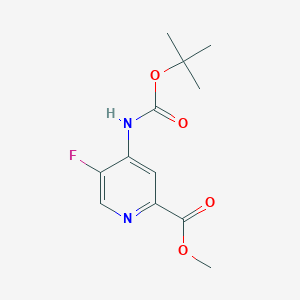

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom at the 5-position, and a methyl ester group at the 4-position of the picolinic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

methyl 5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBHLHFRNYSHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate undergoes several types of chemical reactions:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The tert-butoxycarbonyl group can be removed using mild acidic conditions to yield the free amine.

Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Deprotection: Trifluoroacetic acid or hydrochloric acid.

Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products

Substitution: Various substituted picolinates depending on the nucleophile used.

Deprotection: 4-amino-5-fluoropicolinic acid.

Hydrolysis: 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs that target specific biological pathways. The Boc group protects the amino functionality during chemical transformations, which is crucial for synthesizing complex molecules.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. A study demonstrated its effectiveness in inhibiting tumor growth in various cancer models. The mechanism involves modulation of signaling pathways related to cell survival and proliferation, suggesting potential applications in cancer therapy .

Biological Studies

This compound is employed in studying enzyme inhibitors and receptor ligands. Its ability to interact with specific enzymes makes it a useful tool for understanding biochemical pathways and developing new therapeutic agents.

Mechanistic Insights

The compound's mechanism of action often involves acting as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom may enhance binding affinity and metabolic stability, making it an attractive candidate for further research .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It can be transformed into various substituted picolinates through nucleophilic substitution reactions, allowing for the creation of diverse chemical entities.

Synthesis Pathways

The compound can undergo hydrolysis to yield 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinic acid or deprotection to generate free amines, which can then be further functionalized .

Material Science

In material science, this compound is explored for developing novel materials with specific electronic properties. Its reactivity allows it to be incorporated into polymer matrices or other composite materials.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis | Antitumor activity studies |

| Biological Studies | Study of enzyme inhibitors and receptor interactions | Mechanistic studies on enzyme activity |

| Organic Synthesis | Building block for diverse chemical transformations | Synthesis of substituted picolinates |

| Material Science | Development of novel materials with unique properties | Incorporation into polymer matrices |

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides stability during synthetic transformations, while the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-((tert-butoxycarbonyl)amino)-3-fluoropicolinate

- Methyl 4-((tert-butoxycarbonyl)amino)-5-chloropicolinate

- Methyl 4-((tert-butoxycarbonyl)amino)-5-bromopicolinate

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability.

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate (CAS No. 1956324-93-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15FN2O4

- Molecular Weight : 270.26 g/mol

- Structure : The compound features a fluorinated picolinate core with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and bioavailability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in treating infections caused by resistant strains.

Potential as an Anticancer Agent

In vitro studies have also explored the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 20 |

These values demonstrate its potency compared to standard chemotherapeutic agents, suggesting further investigation into its role as an adjunct in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, altering permeability and leading to cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it appears to activate apoptotic pathways through caspase activation, leading to programmed cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated the compound's effectiveness against multidrug-resistant E. coli, with a notable reduction in MIC values when combined with existing antibiotics .

- Anticancer Activity : In a separate investigation published in the Journal of Medicinal Chemistry, this compound was shown to significantly inhibit the growth of breast cancer cells in vitro, prompting further exploration into its mechanism of action .

- Safety Profile : Toxicological assessments indicate that the compound exhibits low cytotoxicity towards normal human cells, suggesting a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.